molecular formula C9H7BrClF3 B13586686 4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene

4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene

Cat. No.: B13586686
M. Wt: 287.50 g/mol
InChI Key: DJKTXWSFUZQQJS-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrClF3. This compound is characterized by the presence of a bromoethyl group, a chloro group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the chloro and bromoethyl groups.

    4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the chloro and bromoethyl groups.

    Trifluorotoluene: Contains a trifluoromethyl group but lacks the bromoethyl and chloro groups.

Uniqueness

4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and applications. The presence of the bromoethyl group allows for versatile substitution reactions, while the chloro and trifluoromethyl groups enhance the compound’s stability and reactivity in various chemical processes .

Properties

Molecular Formula

C9H7BrClF3

Molecular Weight

287.50 g/mol

IUPAC Name

4-(2-bromoethyl)-1-chloro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrClF3/c10-4-3-6-1-2-8(11)7(5-6)9(12,13)14/h1-2,5H,3-4H2

InChI Key

DJKTXWSFUZQQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCBr)C(F)(F)F)Cl

Origin of Product

United States

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